|
REACTION_CXSMILES
|
[CH:1]([O:10][CH:11]([CH3:13])[CH3:12])(OC(C)C)OC(C)C.[C:14]1(=O)[CH2:19][CH2:18]C[CH2:16][CH2:15]1.C(O)(C)C>[Fe](Cl)(Cl)Cl>[CH:11]([O:10][C:1]1[CH2:18][CH2:19][CH2:14][CH2:15][CH:16]=1)([CH3:12])[CH3:13]
|
|
Name
|
|
|
Quantity
|
190.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC(C)C)(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
98.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
reagent
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
|
Name
|
FeCl3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
was placed in a three-neck round bottom flask
|
|
Type
|
CUSTOM
|
|
Details
|
rose to about 15-20° C.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 20° C. until gas-chromatographic (“GC”) analysis
|
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The by-products isopropyl formate and isopropanol were removed by distillation under reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
The remaining residue was subsequently distilled
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC1=CCCCC1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |